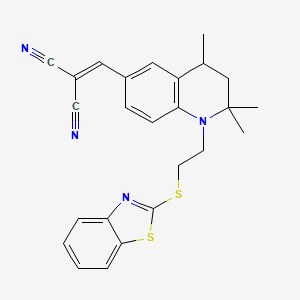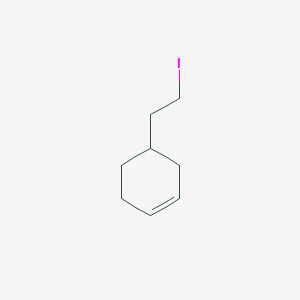
4-(2-Iodoethyl)cyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Iodoethyl)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes It features a cyclohexene ring substituted with an iodoethyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoethyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with iodine and an appropriate base to introduce the iodoethyl group. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. Another method involves the use of a Grignard reagent, where cyclohexene is reacted with ethylmagnesium iodide under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as distillation or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
4-(2-Iodoethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 4-(2-hydroxyethyl)cyclohex-1-ene or 4-(2-cyanoethyl)cyclohex-1-ene.
Oxidation: Formation of 4-(2-iodoethyl)cyclohexanone.
Reduction: Formation of 4-(2-ethyl)cyclohexane.
科学研究应用
4-(2-Iodoethyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Iodoethyl)cyclohex-1-ene involves its ability to undergo various chemical transformations. The iodoethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate. The compound’s reactivity is influenced by the electronic effects of the cyclohexene ring and the iodine atom, which can stabilize transition states and intermediates during reactions.
相似化合物的比较
Similar Compounds
Cyclohexene: A simpler analog without the iodoethyl group.
4-(2-Bromoethyl)cyclohex-1-ene: Similar structure but with a bromine atom instead of iodine.
4-(2-Chloroethyl)cyclohex-1-ene: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
4-(2-Iodoethyl)cyclohex-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms. This makes this compound a valuable compound for specific synthetic applications where iodine’s properties are advantageous.
属性
CAS 编号 |
21130-56-3 |
|---|---|
分子式 |
C8H13I |
分子量 |
236.09 g/mol |
IUPAC 名称 |
4-(2-iodoethyl)cyclohexene |
InChI |
InChI=1S/C8H13I/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2 |
InChI 键 |
KLUMDQFQTFTHEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC=C1)CCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


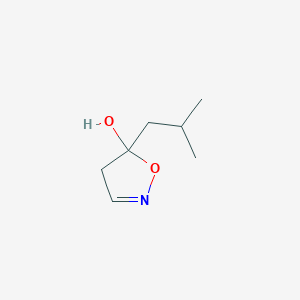
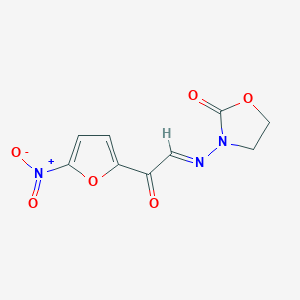

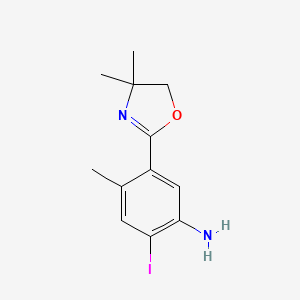
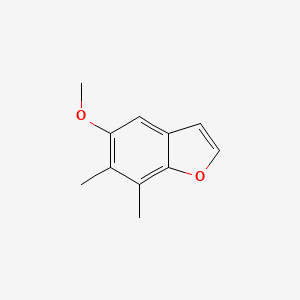
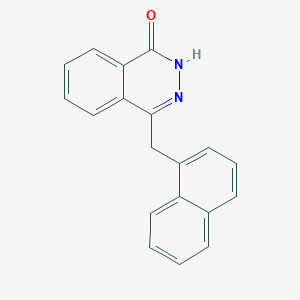
![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)
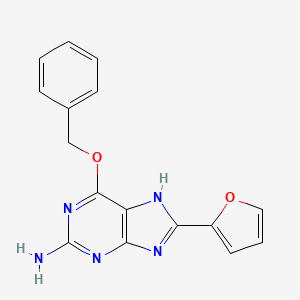
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)
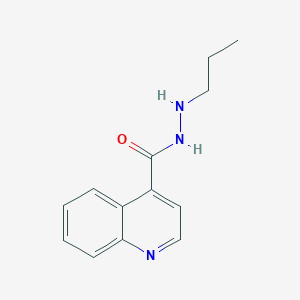
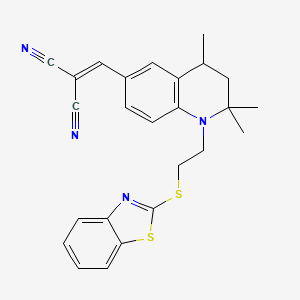
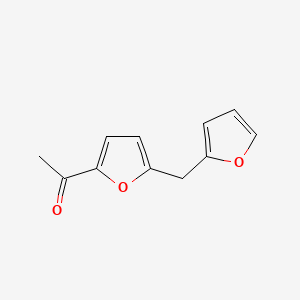
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
